molecular formula C18H20N4O3S B11637161 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B11637161
M. Wt: 372.4 g/mol
InChI Key: OCUICBGMFNFUCI-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound with a unique structure that includes isoindoline, thiadiazole, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and thiols, with solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline and thiadiazole derivatives, such as:

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C18H20N4O3S/c1-9(2)13(14(23)19-18-21-20-15(26-18)10(3)4)22-16(24)11-7-5-6-8-12(11)17(22)25/h5-10,13H,1-4H3,(H,19,21,23)

InChI Key

OCUICBGMFNFUCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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